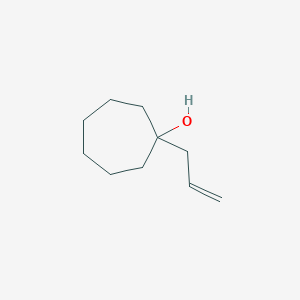
1-(Prop-2-en-1-yl)cycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-en-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C₁₀H₁₈O It features a cycloheptane ring substituted with a hydroxyl group and a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Prop-2-en-1-yl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Prop-2-en-1-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation over a palladium catalyst.
Substitution: The allyl group can participate in substitution reactions, such as halogenation, where it reacts with halogens like bromine to form the corresponding halogenated product.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: 1-(Prop-2-en-1-yl)cycloheptanone.
Reduction: 1-(Prop-2-en-1-yl)cycloheptane.
Substitution: 1-(3-Bromoprop-2-en-1-yl)cycloheptan-1-ol.
Applications De Recherche Scientifique
1-(Prop-2-en-1-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its hydroxyl and allyl functional groups.
Industry: Used in the production of fragrances and flavoring agents due to its potential aromatic properties.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-en-1-yl)cycloheptan-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyl group can form hydrogen bonds, while the allyl group can participate in various chemical reactions, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
1-(Prop-2-en-1-yl)cycloheptan-1-ol can be compared with other cycloheptanol derivatives:
1-Cycloheptanol: Lacks the allyl group, making it less reactive in certain substitution reactions.
1-(Prop-2-en-1-yl)cyclohexan-1-ol: Has a cyclohexane ring instead of a cycloheptane ring, which affects its ring strain and reactivity.
1-(Prop-2-en-1-yl)cyclopentan-1-ol: Smaller ring size, leading to different physical and chemical properties.
The presence of the allyl group in this compound makes it unique, providing additional sites for chemical modification and enhancing its utility in synthetic applications.
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-prop-2-enylcycloheptan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-7-10(11)8-5-3-4-6-9-10/h2,11H,1,3-9H2 |
Clé InChI |
JGTQZSOVCNLFDO-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)
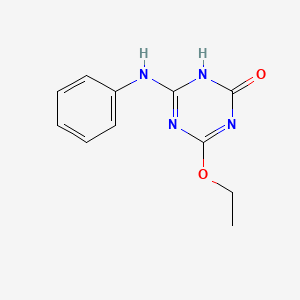
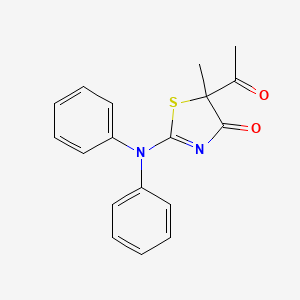
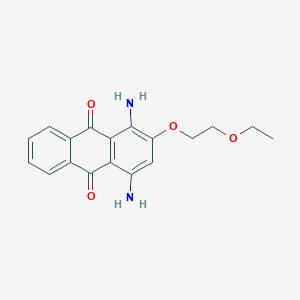
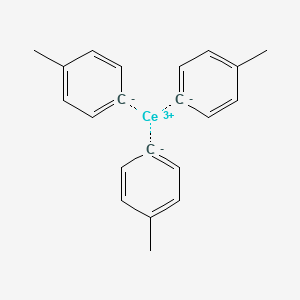


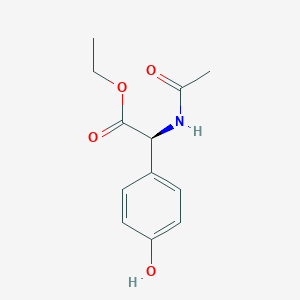

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
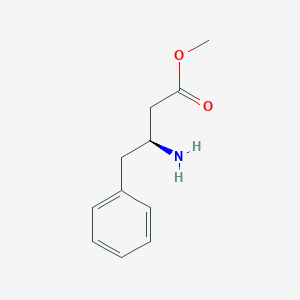
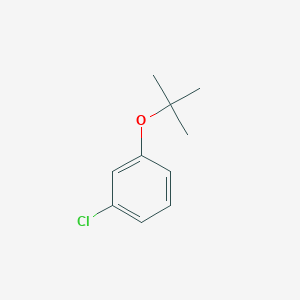
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
